N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzothiadiazole core fused with a pyridine-thiophene hybrid substituent. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient aromatic system, which enhances binding to biological targets such as kinases or DNA . The thiophen-3-yl group contributes to π-π stacking interactions, while the pyridin-4-ylmethyl linker may improve solubility and bioavailability.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-1-2-14-16(8-12)21-24-20-14)19-9-11-3-5-18-15(7-11)13-4-6-23-10-13/h1-8,10H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSLABELVXYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes:
Esterification: Starting with nicotinic acid, esterification is performed to yield an ester intermediate.
Oxidation: The ester intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction and Amidation: The nitrile intermediate is reduced and then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that thiadiazole derivatives exhibit promising antiviral properties. Specifically, compounds similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been tested against various viruses.
These compounds demonstrate significant inhibition of viral replication and cytotoxicity towards infected cells, making them potential candidates for further development.
Anticancer Properties
Thiadiazole derivatives have been extensively researched for their anticancer effects. The compound has shown efficacy against various cancer cell lines.
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.
These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases.
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the synthesis and antiviral activity of various thiadiazole derivatives. Among them, a specific derivative showed an IC50 value of 0.35 µM against HCV NS5B RNA polymerase, indicating its potential as an antiviral agent against hepatitis C virus infections .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-pyridineacetamide exhibited significant antiproliferative effects on triple-negative breast cancer cells with minimal toxicity to normal cells . This compound was noted for its ability to induce apoptosis selectively in cancerous cells.
Case Study 3: Anti-inflammatory Properties
Research examining the anti-inflammatory effects of thiadiazole derivatives revealed that one compound significantly reduced paw edema in a rat model induced by carrageenan. The study highlighted the compound's potential as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA synthesis, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s fused benzothiadiazole core differs from simpler 1,3,4-thiadiazole derivatives (e.g., compounds 18j–o in ).
- Thiophen-3-yl Substituent :
Analogous to compound 2 in , which contains a thiophen-3-yl group in a pyrimidine scaffold, this substituent may improve lipophilicity and metabolic stability .
Functional Group Variations
- Carboxamide Linkers :
The carboxamide group is a common feature in bioactive thiadiazoles (e.g., 18k in and BMS-354825 in ). However, the target compound’s N-((2-(thiophen-3-yl)pyridin-4-yl)methyl) substituent is distinct from simpler aryl or alkyl groups in analogs, which may modulate steric and electronic interactions .
Table 1: Structural Features of Selected Analogs
Anticancer Activity
- Thiadiazole Analogs : Compounds 7b and 11 in showed potent activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL), attributed to electron-withdrawing groups enhancing DNA intercalation .
- Thiophene-Containing Compounds : The thiophen-3-yl group in ’s pyrimidine derivatives improved cytotoxicity, likely due to enhanced membrane permeability .
Kinase Inhibition (Inferred)
The pyridin-4-ylmethyl group may mimic ATP-binding motifs in kinase domains .
Table 2: Bioactivity Data for Key Analogs
| Compound | Activity (IC50/EC50) | Target/Cell Line | Reference |
|---|---|---|---|
| 7b () | 1.61 ± 1.92 μg/mL | HepG-2 | |
| 18k () | Not reported | — | |
| BMS-354825 () | Sub-nM range | BCR-ABL kinase |
SAR Insights
- Electron-Deficient Cores: Benzothiadiazoles may exhibit stronger DNA interaction than non-fused thiadiazoles .
- Substituent Flexibility : Bulky groups (e.g., pyridin-4-ylmethyl) could balance solubility and target binding, as seen in ’s piperazinyl derivatives .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- A pyridine moiety
- A benzo[c][1,2,5]thiadiazole core
- A carboxamide functional group
This unique configuration contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising results against various cancer cell lines. The compound's mechanism involves:
- Inhibition of c-Met phosphorylation
- Induction of apoptosis in cancer cells
- Cell cycle arrest at the G0/G1 phase
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong cytotoxic effects. For example, compound 51am was noted for its efficacy against MKN-45 cells with an IC50 value of 34.48 nM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies involving 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities. The following table summarizes some key findings:
These results suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy.
Study on Anticancer Efficacy
A study focused on the synthesis and biological evaluation of thiadiazole derivatives showed that compounds incorporating the carboxamide moiety exhibited significant activity against c-Met mutants. The study concluded that these compounds could serve as effective antitumor candidates due to their selective inhibition of cancer pathways .
Antimicrobial Evaluation
Another investigation utilized the agar well diffusion method to assess antibacterial activity against drug-resistant strains. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced inflammation through protein denaturation assays . This dual action positions these compounds as potential therapeutic agents in treating infections.
Q & A
Basic Question: What are the optimal synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis of the compound involves multi-step reactions, including cyclization, amidation, and coupling. Key steps include:
- Cyclization of thiadiazole : Use benzo[c][1,2,5]thiadiazole-5-carboxylic acid as a precursor. React with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with (2-(thiophen-3-yl)pyridin-4-yl)methanamine in anhydrous DMF with triethylamine (TEA) as a base .
- Optimization : Replace traditional cyclization agents (e.g., H₂SO₄) with iodine in acetonitrile under reflux, which reduces side reactions and improves yields to ~75% .
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.
Basic Question: How should structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS should show the molecular ion peak [M+H]⁺ at m/z calculated for C₁₈H₁₂N₄OS₂ (e.g., 388.05) with <2 ppm error .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to verify purity >95% .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
SAR studies should focus on modifying key moieties:
- Thiophene Substitution : Replace the thiophen-3-yl group with thiophen-2-yl or furan analogs to assess changes in π-π stacking interactions with target proteins .
- Pyridine Methyl Bridge : Introduce bulkier substituents (e.g., -CH₂CF₃) to test steric effects on binding affinity .
- Benzo-thiadiazole Core : Replace the sulfur atom with oxygen (benzoxadiazole) to study electronic effects on redox activity .
- Assays : Use in vitro cytotoxicity (MTT assay on cancer cell lines) and antimicrobial testing (MIC against S. aureus and E. coli) to correlate structural changes with activity .
Advanced Question: What strategies resolve contradictions in reported biological data for thiadiazole-carboxamide derivatives?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) across experiments to minimize variability .
- Impurity Profiling : Analyze byproducts (e.g., unreacted starting materials) via LC-MS. For example, residual pyridine derivatives may exhibit off-target effects, leading to false positives .
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to confirm potency thresholds. A compound showing inconsistent activity at 10 µM but not 1 µM may indicate assay interference .
Advanced Question: How can computational methods predict the binding mode of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the crystal structure of a kinase (e.g., EGFR, PDB ID: 1M17). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC .
- Key Interactions : Prioritize hydrogen bonds between the carboxamide group and kinase hinge residues (e.g., Met793) and π-π stacking of the thiophene with hydrophobic pockets (e.g., Phe723) .
- Validation : Compare docking scores (<-8.0 kcal/mol) with known inhibitors (e.g., gefitinib) and validate via molecular dynamics (MD) simulations (100 ns) to assess binding stability .
Basic Question: What solvent systems are suitable for solubility and stability testing?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (SGF, pH 1.2) using UV-Vis spectroscopy (λ = 270 nm). Typical solubility: >10 mg/mL in DMSO, <0.1 mg/mL in aqueous buffers .
- Stability : Incubate at 37°C for 24 hours in PBS and analyze via HPLC. Degradation >5% indicates susceptibility to hydrolysis, requiring formulation adjustments (e.g., lyophilization with cyclodextrin) .
Advanced Question: How can metabolic stability be assessed in vitro?
Methodological Answer:
- Liver Microsome Assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 minutes .
- Analysis : Quantify remaining compound via LC-MS/MS. A half-life (t₁/₂) <30 minutes suggests rapid metabolism, necessitating structural modification (e.g., fluorination of the pyridine ring) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Data : Refer to structurally similar compounds (e.g., benzothiadiazoles) with LD₅₀ >500 mg/kg in rodents, indicating moderate toxicity .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C under nitrogen to prevent oxidation .
- Waste Disposal : Neutralize with 10% NaOH and incinerate in accordance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
